(R)-5-(4-Hydroxyphenyl)-5-ethylhydantoin
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Overview
Description
®-5-(4-Hydroxyphenyl)-5-ethylhydantoin is a chiral compound with significant importance in various scientific fields It is characterized by the presence of a hydantoin ring substituted with a hydroxyphenyl and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(4-Hydroxyphenyl)-5-ethylhydantoin typically involves the condensation of 4-hydroxybenzaldehyde with ethyl acetoacetate, followed by cyclization and subsequent reduction. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of ®-5-(4-Hydroxyphenyl)-5-ethylhydantoin may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-5-(4-Hydroxyphenyl)-5-ethylhydantoin undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different hydantoin derivatives.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted hydantoins, which can have different functional groups attached to the phenyl ring or the hydantoin core.
Scientific Research Applications
Chemistry
In chemistry, ®-5-(4-Hydroxyphenyl)-5-ethylhydantoin is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its interactions with various enzymes and proteins can provide insights into biological pathways and mechanisms.
Medicine
Medically, ®-5-(4-Hydroxyphenyl)-5-ethylhydantoin is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of ®-5-(4-Hydroxyphenyl)-5-ethylhydantoin involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds or participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity. The ethyl group may also play a role in modulating the compound’s overall conformation and activity.
Comparison with Similar Compounds
Similar Compounds
®-3-(4-Hydroxyphenyl)lactate: This compound shares a similar hydroxyphenyl group but differs in its lactate structure.
(4-Hydroxyphenyl)diphenylphosphine: Another compound with a hydroxyphenyl group, but with a phosphine moiety instead of a hydantoin ring.
Uniqueness
®-5-(4-Hydroxyphenyl)-5-ethylhydantoin is unique due to its specific combination of a hydantoin ring with a hydroxyphenyl and ethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(5R)-5-ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-2-11(9(15)12-10(16)13-11)7-3-5-8(14)6-4-7/h3-6,14H,2H2,1H3,(H2,12,13,15,16)/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFIVJCLUUNXKT-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(C(=O)NC(=O)N1)C2=CC=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653205 |
Source
|
Record name | (5R)-5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65567-33-1 |
Source
|
Record name | (5R)-5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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